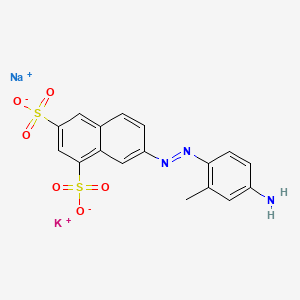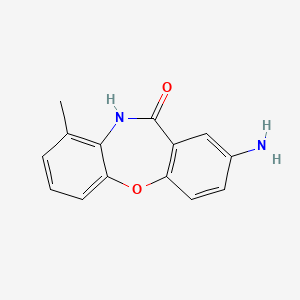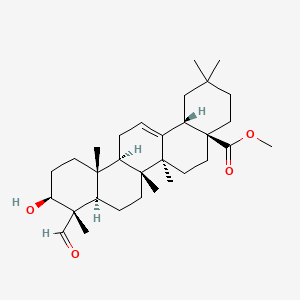
Gypsogenin methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gypsogenin methyl ester: is a derivative of gypsogenin, a pentacyclic triterpenoid compound. Gypsogenin is primarily extracted from plants belonging to the Caryophyllaceae family, such as Gypsophila and Agrostemma species . This compound is known for its crystalline structure and has a molecular formula of C31H48O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gypsogenin methyl ester typically involves the esterification of gypsogenin. One common method is the reaction of gypsogenin with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization from methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gypsogenin from plant sources, followed by its esterification using methanol and an acid catalyst. The reaction mixture is then subjected to distillation to remove excess methanol, and the crude product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Gypsogenin methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Gypsogenin methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have shown its potential in modulating biological pathways.
Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism by which gypsogenin methyl ester exerts its effects involves multiple molecular targets and pathways. In cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced tumor growth and metastasis.
Comparison with Similar Compounds
Gypsogenin methyl ester is compared with other pentacyclic triterpenoids such as:
- Oleanolic acid
- Glycyrrhetinic acid
- Ursolic acid
- Betulinic acid
- Celastrol
Uniqueness
This compound stands out due to its specific structural features and the unique biological activities it exhibits. While other triterpenoids also show anti-cancer properties, this compound has demonstrated superior efficacy in certain cancer cell lines, making it a valuable compound for further research .
Properties
CAS No. |
55627-01-5 |
|---|---|
Molecular Formula |
C31H48O4 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)14-16-31(25(34)35-7)17-15-29(5)20(21(31)18-26)8-9-23-27(3)12-11-24(33)28(4,19-32)22(27)10-13-30(23,29)6/h8,19,21-24,33H,9-18H2,1-7H3/t21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1 |
InChI Key |
SFRFLQWDAKDVPU-HDUSDABTSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C=O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


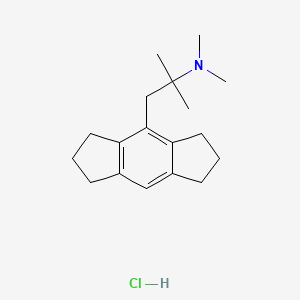
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)


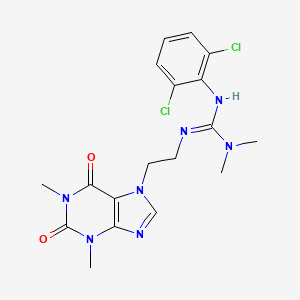
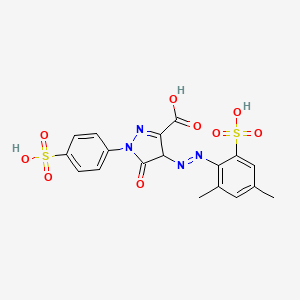
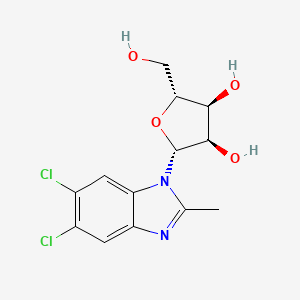
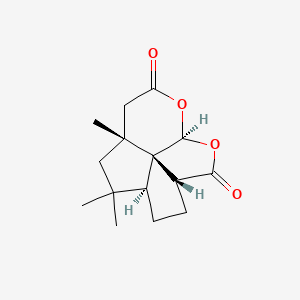
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
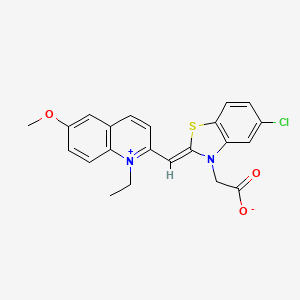
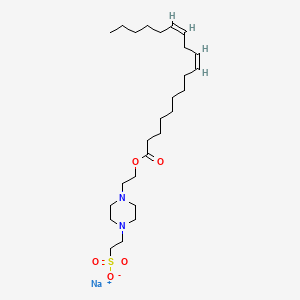
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
